molecular formula C16H11N7O B2374220 N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448070-89-0

N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2374220
CAS RN: 1448070-89-0
M. Wt: 317.312
InChI Key: PSDOKEFWMFFOHK-UHFFFAOYSA-N
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Description

N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as QTPC, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. QTPC is a heterocyclic compound that contains a quinoline ring, a triazole ring, and a pyridazine ring. It has a molecular formula of C20H13N7O and a molecular weight of 379.37 g/mol.

Scientific Research Applications

Coordination Behaviour and Cytotoxicity

  • Research on carboxamide palladium(II) complexes, including N-(quinolin-8-yl)quinoline-2-carboxamide derivatives, has shown their potential in medicinal chemistry due to their coordination behaviour, substitution kinetics, and interactions with DNA/BSA. These compounds exhibit potent cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents (Omondi et al., 2021).

Antimicrobial Activity

  • Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for antimicrobial activity. Some of these compounds showed good to moderate activity against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Özyanik et al., 2012).

Dyeing Polyester Fibers and Biological Activities

  • Novel heterocyclic aryl monoazo organic compounds, including those with a selenopheno[2,3-b]pyridazine-2-carboxamide structure, have been synthesized for dyeing polyester fabrics. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their potential in creating sterile and biologically active fabrics (Khalifa et al., 2015).

Corrosion Inhibition

  • Carboxamide derivatives have been studied as corrosion inhibitors for mild steel protection in hydrochloric acid solution. The study shows that these compounds act via adsorption at the metal/solution interface, indicating their potential application in corrosion protection (Erami et al., 2019).

Antiviral Activity

  • Quinoline tricyclic derivatives have been designed, synthesized, and evaluated for their antiviral activity against RNA-dependent RNA polymerase inhibitors. Some derivatives showed activity against BVDV, indicating their potential use in antiviral therapy (Carta et al., 2011).

properties

IUPAC Name

N-quinolin-6-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O/c24-16(14-5-6-15(22-21-14)23-10-17-9-19-23)20-12-3-4-13-11(8-12)2-1-7-18-13/h1-10H,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDOKEFWMFFOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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